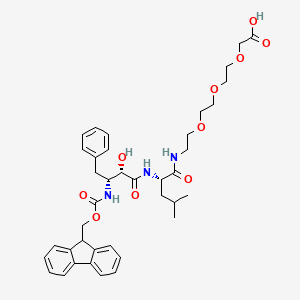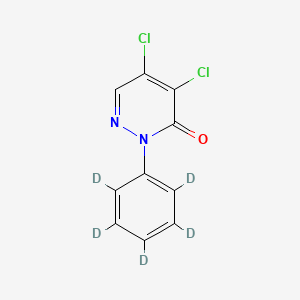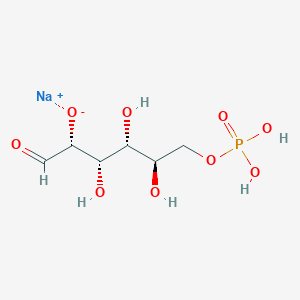
PROTAC PARP1 degrader
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROTAC PARP1 degrader: is a compound designed to target and degrade the enzyme Poly(ADP-ribose) polymerase 1 (PARP1). PARP1 is a critical enzyme involved in DNA repair processes, particularly in the base excision repair pathway. By degrading PARP1, this compound aims to inhibit the repair of DNA damage in cancer cells, thereby enhancing the efficacy of other cancer treatments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PROTAC PARP1 degrader involves the conjugation of a PARP1 inhibitor with an E3 ubiquitin ligase ligand via a linker. The commonly used PARP1 inhibitor is olaparib, and the E3 ligase ligand is lenalidomide. The synthetic route typically involves the following steps:
Synthesis of the PARP1 inhibitor moiety: This involves the preparation of olaparib through a series of organic reactions, including nucleophilic substitution and cyclization reactions.
Synthesis of the E3 ligase ligand moiety: Lenalidomide is synthesized through a series of steps, including amide bond formation and cyclization.
Conjugation of the two moieties: The PARP1 inhibitor and E3 ligase ligand are linked together using a bifunctional linker, often through amide bond formation
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for purification and characterization .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: PROTAC PARP1 degrader can undergo oxidation reactions, particularly at the aromatic rings present in the PARP1 inhibitor moiety.
Reduction: Reduction reactions can occur at the nitro groups present in the E3 ligase ligand moiety.
Substitution: Nucleophilic substitution reactions are common during the synthesis of the compound, particularly in the formation of the linker
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, methanol.
Catalysts: Palladium on carbon, platinum oxide
Major Products: The major products formed from these reactions include the final this compound compound and various intermediates such as olaparib and lenalidomide derivatives .
Scientific Research Applications
Chemistry: PROTAC PARP1 degrader is used as a chemical probe to study the role of PARP1 in DNA repair mechanisms. It helps in understanding the biochemical pathways involved in DNA damage response .
Biology: In biological research, this compound is used to investigate the cellular processes regulated by PARP1. It aids in studying the effects of PARP1 degradation on cell cycle progression, apoptosis, and DNA repair .
Medicine: In medical research, this compound is explored as a potential therapeutic agent for cancer treatment. It is particularly effective in cancers with defective DNA repair mechanisms, such as breast and ovarian cancers .
Industry: In the pharmaceutical industry, this compound is used in drug development and screening assays to identify new therapeutic targets and evaluate the efficacy of PARP1 inhibitors .
Mechanism of Action
PROTAC PARP1 degrader exerts its effects by inducing the degradation of PARP1 through the ubiquitin-proteasome pathway. The compound binds to PARP1 and recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of PARP1. This results in the inhibition of DNA repair processes, accumulation of DNA damage, and induction of cell death in cancer cells .
Comparison with Similar Compounds
Olaparib: A PARP1 inhibitor used in cancer therapy.
Rucaparib: Another PARP1 inhibitor with similar applications.
Niraparib: A PARP1 inhibitor used in the treatment of ovarian cancer
Uniqueness: PROTAC PARP1 degrader is unique in its mechanism of action as it not only inhibits PARP1 activity but also induces its degradation. This dual action enhances its therapeutic potential by ensuring complete inhibition of PARP1 function, which is not achieved by traditional inhibitors like olaparib, rucaparib, and niraparib .
Properties
Molecular Formula |
C58H63Cl2N11O10 |
|---|---|
Molecular Weight |
1145.1 g/mol |
IUPAC Name |
2-[4-[1-[2-[2-[2-[2-[2-[[2-[4-[(4R,5S)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]triazol-4-yl]phenyl]indazole-7-carboxamide |
InChI |
InChI=1S/C58H63Cl2N11O10/c1-38(2)81-50-33-46(76-3)19-20-47(50)57-63-54(40-7-13-43(59)14-8-40)55(41-9-15-44(60)16-10-41)71(57)58(75)68-23-22-67(52(73)37-68)36-51(72)62-21-25-77-27-29-79-31-32-80-30-28-78-26-24-69-35-49(64-66-69)39-11-17-45(18-12-39)70-34-42-5-4-6-48(56(61)74)53(42)65-70/h4-20,33-35,38,54-55H,21-32,36-37H2,1-3H3,(H2,61,74)(H,62,72)/t54-,55+/m1/s1 |
InChI Key |
RQWKTYKJNCZUJW-OMUYKDLESA-N |
Isomeric SMILES |
CC(C)OC1=C(C=CC(=C1)OC)C2=N[C@@H]([C@@H](N2C(=O)N3CCN(C(=O)C3)CC(=O)NCCOCCOCCOCCOCCN4C=C(N=N4)C5=CC=C(C=C5)N6C=C7C=CC=C(C7=N6)C(=O)N)C8=CC=C(C=C8)Cl)C9=CC=C(C=C9)Cl |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCN(C(=O)C3)CC(=O)NCCOCCOCCOCCOCCN4C=C(N=N4)C5=CC=C(C=C5)N6C=C7C=CC=C(C7=N6)C(=O)N)C8=CC=C(C=C8)Cl)C9=CC=C(C=C9)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1S,2S,4S,8S,9S,11S,12R,13S)-6,6-diethyl-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B12425155.png)










